An In-Depth Technical Guide to 2,3-Dimethoxybenzylamine (CAS No. 4393-09-3)
An In-Depth Technical Guide to 2,3-Dimethoxybenzylamine (CAS No. 4393-09-3)
Abstract
This technical guide provides a comprehensive overview of 2,3-Dimethoxybenzylamine (CAS No. 4393-09-3), a pivotal chemical intermediate in organic synthesis and drug discovery. This document delves into the compound's fundamental physicochemical properties, outlines robust synthetic methodologies with a focus on reductive amination, explores its applications as a versatile building block, and furnishes detailed experimental protocols and safety directives. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in a laboratory setting.
Compound Identification and Physicochemical Properties
2,3-Dimethoxybenzylamine, also known as o-Veratrylamine, is a primary amine characterized by a benzyl group substituted with two adjacent methoxy groups.[1] This substitution pattern imparts specific steric and electronic properties that make it a valuable synthon for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmacologically active molecules.
Chemical Identity
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IUPAC Name : (2,3-dimethoxyphenyl)methanamine[1]
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Synonyms : o-Veratrylamine, [(2,3-Dimethoxyphenyl)methyl]amine, 1-(2,3-dimethoxyphenyl)methanamine[1][3]
Physicochemical Data
The key physical and chemical properties of 2,3-Dimethoxybenzylamine are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Weight | 167.21 g/mol | [2][3] |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Density | 1.13 g/mL at 25 °C | [4] |
| Boiling Point | 137 °C at 11 mmHg | [4] |
| Refractive Index (n20/D) | 1.54 | [4] |
| Flash Point | >230 °F (>110 °C) | [4] |
| Storage Temperature | 4°C, protect from light | [3] |
Spectroscopic Profile
Definitive structural confirmation of 2,3-Dimethoxybenzylamine relies on standard spectroscopic techniques. While a comprehensive analysis is specific to each synthesized batch, foundational data is available through public databases.
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Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are crucial for confirming the arrangement of protons and carbons. The aromatic protons will exhibit characteristic splitting patterns, and the distinct signals for the benzylic CH₂, the amine NH₂, and the two methoxy groups will be readily identifiable.
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Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3400 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and strong C-O stretching from the methoxy groups.[1]
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Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight, with the molecular ion peak [M]⁺ expected at m/z 167.[1]
Synthesis and Mechanistic Rationale
The most direct and widely adopted laboratory-scale synthesis of 2,3-Dimethoxybenzylamine is the reductive amination of its corresponding aldehyde, 2,3-dimethoxybenzaldehyde.[5] This method is favored for its operational simplicity, high yields, and the commercial availability of the starting materials.
The causality behind this synthetic choice is rooted in efficiency. Reductive amination is a one-pot or two-step process that first involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by its immediate reduction to the target primary amine.[6] The use of a mild, selective reducing agent is critical to prevent the reduction of the starting aldehyde before imine formation.
Caption: General workflow for the synthesis of 2,3-Dimethoxybenzylamine.
Detailed Synthetic Protocol: Reductive Amination
This protocol provides a self-validating system for synthesizing the title compound from 2,3-dimethoxybenzaldehyde. The success of the reaction is contingent on the careful control of pH and the choice of reducing agent.
Materials:
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2,3-Dimethoxybenzaldehyde
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Ammonium chloride (NH₄Cl)
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Aqueous ammonia (28-30%)
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
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Imine Formation:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq.) in methanol.
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Add ammonium chloride (1.5 eq.) followed by aqueous ammonia (5-10 eq.). The addition of aqueous ammonia raises the pH, shifting the equilibrium towards the formation of the free imine from the initially formed iminium salt.
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Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the aldehyde.
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Reduction:
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Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermic reaction upon addition of the hydride reducing agent.
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Slowly add sodium borohydride (1.5 - 2.0 eq.) portion-wise to the stirred solution. The choice of NaBH₄ is deliberate; it is potent enough to reduce the imine but mild enough to be handled safely and to minimize side reactions if any starting aldehyde remains.[6]
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
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Work-up and Purification:
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Quench the reaction by slowly adding water.
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Reduce the volume of the solvent in vacuo using a rotary evaporator to remove most of the methanol.
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Extract the aqueous residue with dichloromethane (3x volumes).
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Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. This removes any acidic impurities and residual salts.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,3-Dimethoxybenzylamine.
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If necessary, purify the product via column chromatography on silica gel or by vacuum distillation.
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Applications in Drug Development and Organic Synthesis
While its isomer, 2,4-dimethoxybenzylamine, is well-known for its use in forming the acid-labile DMB protecting group, 2,3-Dimethoxybenzylamine serves as a crucial structural motif and synthetic intermediate for various classes of compounds, particularly in the synthesis of isoquinoline alkaloids and their analogs.[7] The specific arrangement of the methoxy groups can influence the cyclization strategies (e.g., Bischler-Napieralski or Pictet-Spengler reactions) and modulate the biological activity of the final product.
Its primary amine functionality provides a reactive handle for a multitude of chemical transformations, including amidation, alkylation, and Schiff base formation, making it a versatile precursor for generating libraries of compounds for drug screening.
Experimental Protocol: N-Acetylation
The following protocol details a fundamental transformation: the acylation of 2,3-Dimethoxybenzylamine to form N-(2,3-dimethoxybenzyl)acetamide. This reaction is representative of how the amine is used as a nucleophile to build more complex structures.
Caption: Reaction workflow for the N-acetylation of 2,3-Dimethoxybenzylamine.
Materials:
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2,3-Dimethoxybenzylamine
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Acetic anhydride
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Triethylamine (Et₃N) or Pyridine
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
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Reaction Setup:
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Dissolve 2,3-Dimethoxybenzylamine (1.0 eq.) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
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Add triethylamine (1.2 eq.). This base acts as an acid scavenger, neutralizing the acetic acid byproduct formed during the reaction, which prevents the protonation and deactivation of the starting amine.
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Cool the solution to 0 °C in an ice bath.
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Acylation:
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Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution. The slow addition and low temperature are crucial for controlling the exothermic reaction.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
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Work-up and Purification:
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Dilute the reaction mixture with DCM.
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Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove residual acid), and brine.
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Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
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The resulting crude acetamide can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the pure product.
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Safety, Handling, and Storage
2,3-Dimethoxybenzylamine is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
GHS Hazard Information
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Pictograms : Warning
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Hazard Statements :
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Precautionary Statements :
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
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Handling and Storage Recommendations
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Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.
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Storage : Store in a tightly sealed container in a cool, dry place away from direct sunlight. A recommended storage temperature is 4°C.[3]
Conclusion
2,3-Dimethoxybenzylamine (CAS: 4393-09-3) is a chemical of significant value to the synthetic chemist. While structurally simple, its utility as a precursor for more complex, biologically relevant molecules is clear. The synthetic route via reductive amination is reliable and scalable for laboratory purposes. Its primary amine functionality offers a dependable point for molecular elaboration, solidifying its role as a key building block in the toolkit of medicinal and organic chemists. Proper understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for its successful and safe application in research and development.
References
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ChemBK. (2024, April 10). 2,3-DIMETHOXYBENZYLAMINE. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dimethoxybenzylamine. Retrieved from [Link]
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International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
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Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]
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MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
